molecular formula C22H23F2N3O3 B2419626 (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286733-04-7

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2419626
CAS RN: 1286733-04-7
M. Wt: 415.441
InChI Key: FCZJAFPXPPFJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23F2N3O3 and its molecular weight is 415.441. The purity is usually 95%.
BenchChem offers high-quality (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of various compounds with structures incorporating elements similar to the target compound, showing variable and modest antimicrobial activity against bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives exhibiting antimicrobial properties by condensing acid chlorides with piperazine derivatives (Patel, Agravat, & Shaikh, 2011). Similarly, Nagaraj, Srinivas, and Rao (2018) reported the synthesis of novel triazole analogues of piperazine with significant antibacterial activity (Nagaraj, Srinivas, & Rao, 2018).

PET Imaging Agents for Parkinson's Disease

Wang et al. (2017) synthesized a new potential PET imaging agent, targeting the LRRK2 enzyme in Parkinson's disease. This compound was synthesized from precursors including elements related to the target compound and showed promising characteristics for PET imaging (Wang, Gao, Xu, & Zheng, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results . As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.

properties

IUPAC Name

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O3/c1-30-20-5-3-2-4-19(20)25-8-10-26(11-9-25)22(29)16-13-27(14-16)21(28)15-6-7-17(23)18(24)12-15/h2-7,12,16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZJAFPXPPFJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

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